molecular formula C23H18N2O3S B2821321 2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-2-yl)-N-benzylacetamide CAS No. 922557-93-5

2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-2-yl)-N-benzylacetamide

Cat. No.: B2821321
CAS No.: 922557-93-5
M. Wt: 402.47
InChI Key: SGYSWKHZRAXAIS-UHFFFAOYSA-N
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Description

The compound “2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-2-yl)-N-benzylacetamide” is a complex organic molecule. It contains several functional groups including a benzodioxole, a benzothiazole, and an acetamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several aromatic rings and heterocycles. The exact structure would depend on the specific arrangement of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the aromatic rings and the heterocycles. These groups can participate in a variety of reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the aromatic rings and the heterocycles. These groups can affect properties such as solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis and Applications in Chemical Reactions

The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-2-yl)-N-benzylacetamide is involved in various chemical synthesis processes. It's used as a building block in the synthesis of fused thiazolo[3,2-a]pyrimidinones. N-aryl-2-chloroacetamides, which includes this compound, are considered doubly electrophilic and contribute to the formation of these ring-annulated products. This synthesis route involves the elimination of by-products like aniline/2-aminobenzothiazole, and the final products are confirmed through analytical and spectral studies (Janardhan et al., 2014).

Applications in Antimicrobial Research

This compound is also a precursor in the synthesis of novel antibacterial agents. For instance, a series of N-(benzo[d]thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives were synthesized, which were then tested for in-vitro antibacterial activity against various bacterial strains. The bacteriological results indicated broad-spectrum antibacterial activity, with certain compounds displaying significant effectiveness (Borad et al., 2015).

Antioxidant Properties

Some derivatives of this compound have been studied for their potential as antioxidants in various applications. For example, benzimidazole derivatives including variations of this compound were prepared and studied as antioxidants for base stock. These studies involved assessing the compounds' inhibition efficiency by monitoring oxidation stability indicators like total acid number (TAN), viscosity, and infrared spectroscopy (Basta et al., 2017).

Future Directions

The potential applications of this compound would depend on its specific properties. Compounds with similar functional groups are often used in the development of new pharmaceuticals, so this could be one potential area of research .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(1,3-benzothiazol-2-yl)-N-benzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3S/c26-22(13-17-10-11-19-20(12-17)28-15-27-19)25(14-16-6-2-1-3-7-16)23-24-18-8-4-5-9-21(18)29-23/h1-12H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYSWKHZRAXAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)N(CC3=CC=CC=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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